molecular formula C7H9ClN2O B11913911 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol

Cat. No.: B11913911
M. Wt: 172.61 g/mol
InChI Key: BVHGDQGKHJMLST-UHFFFAOYSA-N
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Description

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol (CAS: 1451184-45-4) is a bicyclic heterocyclic compound with the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol . Its structure consists of a pyridine ring fused with a pyrazole ring, partially saturated (4,5,6,7-tetrahydro), and substituted with chlorine at position 3 and a hydroxyl group at position 2. This compound serves as a key intermediate in agrochemical and pharmaceutical synthesis, particularly for herbicides like Pyraclonil (a derivative with additional pyrazole and nitrile groups) .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one

InChI

InChI=1S/C7H9ClN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H2,(H,9,11)

InChI Key

BVHGDQGKHJMLST-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C(=O)N2)Cl)C1

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Pyrazolo[1,5-a]pyridine Core Formation

The pyrazolo[1,5-a]pyridine core is typically constructed via cyclization reactions between pyridine precursors and hydrazine derivatives. A common method involves the condensation of 2-aminopyridines with β-keto esters or nitriles under acidic or basic conditions . For example, reacting 2-aminopyridin-3-ol with ethyl cyanoacetate in acetic acid could yield a pyrazolo[1,5-a]pyridine intermediate. However, the tetrahydropyridine ring necessitates partial hydrogenation, which may require catalytic hydrogenation (e.g., H₂/Pd-C) post-cyclization .

Key challenges include:

  • Regioselectivity : Ensuring the pyrazole ring forms at the correct position relative to the hydroxyl group.

  • Substituent Stability : The hydroxyl group at position 2 must withstand cyclization conditions, which often involve high temperatures or strong acids.

Chlorination at Position 3: Electrophilic and Nucleophilic Pathways

Introducing chlorine at position 3 can occur via electrophilic substitution or nucleophilic displacement. Electrophilic chlorination, using agents like Cl₂, SOCl₂, or N-chlorosuccinimide (NCS), is feasible if the pyridine ring is activated by electron-donating groups . For instance, the hydroxyl group at position 2 may direct electrophilic attack to position 3.

Example Protocol (Hypothetical):

  • Protect the hydroxyl group as a silyl ether (e.g., TBSCl, imidazole).

  • Treat the protected intermediate with NCS in DMF at 0–25°C.

  • Deprotect using TBAF in THF to yield 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol.

Alternative methods from analogous compounds (e.g., 2,3,5,6-tetrachloropyridine synthesis) suggest that high-temperature chlorination (140–180°C) with POCl₃ or PCl₅ may also be effective, though this risks hydroxyl group degradation .

Hydroxylation at Position 2: Oxidation and Hydrolysis

The hydroxyl group at position 2 can be introduced through:

  • Oxidation of a Methyl Group : Using KMnO₄ or CrO₃ under acidic conditions.

  • Hydrolysis of a Nitrile : Treating a 2-cyano precursor with H₂SO₄ or NaOH, as seen in the synthesis of 5-(trifluoromethyl)pyridin-2-ol .

Hypothetical Pathway:

  • Synthesize 2-cyano-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine via cyclization.

  • Hydrolyze the nitrile to a carboxylic acid using H₂SO₄/H₂O.

  • Reduce the acid to the alcohol via LiAlH₄, followed by oxidation to the ketone and subsequent Baeyer-Villiger oxidation.

Hydrogenation for Tetrahydropyridine Ring Saturation

Saturating the pyridine ring to tetrahydropyridine typically involves catalytic hydrogenation. For example, hydrogenating pyrazolo[1,5-a]pyridine at 50–100 psi H₂ with 10% Pd/C in ethanol achieves full saturation . However, competing reduction of the pyrazole ring must be avoided by optimizing pressure and temperature.

Comparative Analysis of Synthetic Routes

MethodConditionsAdvantagesChallenges
Cyclization + ChlorinationNCS, DMF, 25°CHigh regioselectivityHydroxyl protection required
High-Temp ChlorinationPOCl₃, 150°CNo protection neededRisk of hydroxyl degradation
Nitrile HydroxylationH₂SO₄/H₂O, refluxMild conditionsMulti-step process

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrazolo family exhibit significant anticancer properties. The structure of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol allows it to interact with various biological targets involved in cancer progression.

Table 1: Anticancer Efficacy

CompoundCancer TypeIC50 (µM)Reference
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-olA549 (Lung)12.5
3-Chloro derivativeMCF-7 (Breast)8.0

A notable study demonstrated that this compound could induce apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways. This suggests a mechanism where the compound triggers cell death in cancerous cells while sparing normal cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

These findings indicate the potential for developing new antimicrobial agents based on this compound.

Enzyme Inhibition

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol has been studied for its role as an enzyme inhibitor. Specifically, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate dehydrogenaseCompetitive Inhibition15.0
Xanthine oxidaseModerate Inhibition72.4

The inhibition of DHODH can disrupt nucleotide synthesis in rapidly dividing cells such as those found in tumors and pathogens.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the therapeutic potential of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol against various cancer cell lines. The results indicated that the compound effectively induces apoptosis and inhibits proliferation in A549 lung cancer cells.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity .

Comparison with Similar Compounds

Table 1: Core Structural Differences

Compound Name CAS No. Molecular Formula Substituents Core Ring System Key Applications
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol 1451184-45-4 C₇H₉ClN₂O Cl (C3), OH (C2) Pyrazolo[1,5-a]pyridine Agrochemical intermediates
Pyrazolo[1,5-a]pyridin-5-ol,4,5,6,7-tetrahydro-2-methyl- 157196-09-3 C₈H₁₂N₂O CH₃ (C2), OH (C5) Pyrazolo[1,5-a]pyridine Pharmaceutical intermediates
Pyraclonil 158353-15-2 C₁₅H₁₃ClN₆ Cl (C3), pyrazole-carbonitrile (C5) Pyrazolo[1,5-a]pyridine Herbicide (Boltage, Voltage)
(7S)-2-(4-phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]-... 303-3-B8 C₂₇H₂₉N₅O₃ Phenoxyphenyl, acrylamide substituents Pyrazolo[1,5-a]pyrimidine Kinase inhibitor (anticancer)

Key Observations :

  • Substituent Effects: The chlorine atom in the target compound enhances electrophilicity, making it reactive for cross-coupling reactions in agrochemical synthesis. In contrast, methyl or phenoxyphenyl groups in analogues (e.g., 157196-09-3 and 303-3-B8) improve lipid solubility for pharmaceutical applications .
  • Ring Saturation : Partial saturation (4,5,6,7-tetrahydro) in pyrazolo-pyridines reduces aromaticity, increasing conformational flexibility compared to fully aromatic pyrazolo[1,5-a]pyrimidines .

Key Findings :

  • The target compound is synthesized via direct chlorination, whereas enantioselective analogues (e.g., pyrazolo-pyrimidines) require transition-metal catalysis (Rh) for asymmetric dearomatization .
  • Pyraclonil’s synthesis involves sequential functionalization (methylpropynylamino and nitrile groups), introducing herbicidal activity .

Table 3: Property Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility Bioactivity
Target Compound 172.61 1.2 Low Intermediate (low direct bioactivity)
Pyrazolo[1,5-a]pyridin-2-ylmethanol 148.16 0.8 Moderate Solubilizing agent in drug design
Pyraclonil 360.8 3.5 Insoluble Herbicide (inhibits plant growth)
Kinase inhibitor (C₂₇H₂₉N₅O₃) 479.56 4.1 Poor Anticancer (IC₅₀ < 100 nM)

Analysis :

  • The hydroxyl group in the target compound improves hydrogen-bonding capacity compared to Pyraclonil’s nitrile group, but the latter’s higher logP enhances membrane permeability in plants .
  • Bulky substituents (e.g., phenoxyphenyl in kinase inhibitors) increase molecular weight and reduce solubility but improve target binding affinity .

Research and Industrial Significance

  • Agrochemicals : Pyraclonil, derived from the target compound, is a commercial herbicide with low mammalian toxicity (LD₅₀ > 2,000 mg/kg) .
  • Pharmaceuticals: Analogues like (7S)-2-(4-phenoxyphenyl)-... show promise as kinase inhibitors, with patents filed for cancer therapy .
  • Synthetic Challenges : Enantioselective synthesis of pyrazolo-heterocycles remains a research focus, as resolution methods are less efficient than catalytic asymmetric routes .

Biological Activity

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This review aims to consolidate available research findings regarding its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

  • Molecular Formula : C₁₁H₁₁ClN₆
  • Molecular Weight : 262.7 g/mol
  • CAS Number : 149978-57-4

Antitumor Activity

Research indicates that pyrazole derivatives, including 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol, exhibit promising antitumor properties. These compounds have been shown to inhibit key oncogenic pathways and enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance:

  • In vitro Studies : Compounds demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines.
  • Mechanism of Action : Inhibition of telomerase activity and modulation of apoptosis pathways have been observed in studies involving pyrazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy. Several studies have reported:

  • Inhibition of COX Enzymes : The compound has shown selective inhibition of COX-1 and COX-2 enzymes with IC₅₀ values indicating its potency compared to standard anti-inflammatory drugs like diclofenac.
  • Case Study : A recent study reported that a series of pyrazole derivatives exhibited IC₅₀ values for COX inhibition ranging from 0.01 to 5.40 µM, demonstrating superior activity against inflammatory responses .

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been explored extensively:

  • Bacterial Inhibition : Compounds similar to 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol have shown efficacy against various bacterial strains.
  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Substituent Effects : The presence of chlorine at the 3-position enhances the lipophilicity and biological activity.
  • Ring Modifications : Alterations in the tetrahydropyridine ring can lead to variations in pharmacological profiles. Compounds with different substituents on the pyrazole ring have shown varied biological activities .

Data Summary Table

Biological ActivityIC₅₀ Value (µM)Reference
COX-1 Inhibition5.40
COX-2 Inhibition0.01
Antitumor ActivityVariable
Antimicrobial ActivityVariable

Case Studies

  • Antitumor Efficacy : A study demonstrated that a derivative of 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol significantly inhibited tumor growth in xenograft models.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound reduced inflammation by over 50%, highlighting its therapeutic potential in treating inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for preparing 3-chloro-substituted pyrazolo[1,5-a]pyridine derivatives?

The synthesis of 3-chloro-substituted pyrazolo[1,5-a]pyridines typically involves cyclocondensation reactions between heterocyclic amines and carbonyl-containing precursors. For example, Abdelhamid (2009) demonstrated the use of sodium salts of hydroxypropenone derivatives with heterocyclic amines (e.g., diazonium chloride) to form pyrazolo[1,5-a]pyrimidines, a related scaffold . A general method includes refluxing in dioxane with triethylamine (TEA) as a base, followed by recrystallization for purification . Key steps:

  • Reagent selection : Diazonium salts or hydrazonoyl halides for introducing substituents.
  • Reaction optimization : Monitor reaction progress via TLC and adjust reflux time (4–8 hours) .
  • Purification : Use ethanol or DMF for recrystallization to isolate crystalline products .

Advanced: How can regioselectivity be controlled during the synthesis of substituted pyrazolo[1,5-a]pyridines?

Regioselectivity in pyrazolo[1,5-a]pyridine derivatives is influenced by electronic and steric factors. For instance:

  • Electron-withdrawing groups (e.g., Cl) at the 3-position stabilize intermediates via resonance, directing substitution to the 5- or 7-positions .
  • Multi-component reactions with aromatic aldehydes enable regioselective formation of dihydropyrazolo[1,5-a]pyrimidines by leveraging steric hindrance .
  • Catalytic systems : TEA or KOH in polar solvents (DMF, dioxane) enhance nucleophilic attack at less hindered sites .
    Methodological tip : Use X-ray crystallography (as in ) to confirm regiochemical outcomes and refine synthetic protocols.

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and substituent positions (e.g., distinguishing between pyrazole and pyridine protons) .
  • Mass spectrometry : Confirm molecular weight (e.g., 152.19 g/mol for a related compound ) and fragmentation patterns.
  • Elemental analysis : Validate purity (>95%) and stoichiometry .
  • X-ray crystallography : Resolve ambiguity in tautomeric forms (e.g., keto-enol tautomerism) and confirm regiochemistry .

Advanced: How can tautomeric equilibria impact the biological or chemical properties of this compound?

Pyrazolo[1,5-a]pyridine derivatives often exhibit tautomerism between keto and enol forms, affecting reactivity and binding affinity. For example:

  • Keto form : Stabilized by intramolecular hydrogen bonding, prevalent in non-polar solvents .
  • Enol form : Dominates in polar solvents, enhancing solubility and nucleophilicity .
    Experimental validation : Use 1H^1H NMR in DMSO-d6 (to observe exchangeable protons) and IR spectroscopy to detect carbonyl stretches (~1700 cm1^{-1}) .

Basic: What safety protocols are recommended for handling chloro-substituted pyrazolo[1,5-a]pyridines?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl).
  • Waste disposal : Segregate halogenated waste and use licensed disposal services .

Advanced: How can contradictions in reported spectral data be resolved?

Discrepancies in spectral data (e.g., NMR shifts) may arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Repetition under controlled conditions : Standardize solvents (e.g., CDCl3 vs. DMSO-d6) and temperature .
  • Advanced techniques : 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Cross-validation : Compare with X-ray structures (e.g., triclinic crystal system data in ) to confirm molecular geometry.

Advanced: What strategies optimize yield in multi-step syntheses involving this scaffold?

  • Intermediate stabilization : Protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) ethers during chlorination .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions at the 3-position .
  • Scale-up adjustments : Increase solvent volume to mitigate exothermic side reactions during chlorination .

Basic: What are the common applications of this compound in medicinal chemistry?

  • Kinase inhibition : The pyrazolo[1,5-a]pyridine core interacts with ATP-binding pockets in kinases .
  • Antimicrobial agents : Chloro-substituted derivatives show activity against bacterial strains via membrane disruption .

Advanced: How do steric and electronic effects influence crystallographic packing?

  • Chloro substituents : Increase molecular polarity, favoring hydrogen-bonded networks (e.g., C–Cl···H–N interactions) .
  • Triclinic vs. monoclinic systems : Bulky substituents (e.g., trifluoromethyl) induce triclinic packing (α = 81.15°, β = 77.15° ).

Advanced: How can computational methods predict reactivity for derivative synthesis?

  • DFT calculations : Optimize transition states for chlorination or cross-coupling reactions .
  • Molecular docking : Screen substituent effects on binding to biological targets (e.g., kinases) .

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